An In-Depth Technical Guide to 6-(Benzyloxy)benzofuran: Molecular Structure, Synthesis, and Physicochemical Properties
An In-Depth Technical Guide to 6-(Benzyloxy)benzofuran: Molecular Structure, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(benzyloxy)benzofuran, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its molecular structure, including its canonical SMILES representation, and outlines a robust synthetic protocol for its preparation. Furthermore, a thorough analysis of its physicochemical properties, supported by spectroscopic data, is presented to facilitate its application in research and development. The benzofuran scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a benzyloxy group at the 6-position offers a valuable handle for further molecular elaboration and property modulation.
Introduction to the Benzofuran Scaffold
Benzofuran is a heterocyclic aromatic compound consisting of a furan ring fused to a benzene ring.[1][2] This core structure is prevalent in a wide array of natural products and synthetic molecules exhibiting diverse and potent biological activities.[3] The inherent electronic properties and the ability to serve as a scaffold for a variety of functional groups make benzofuran derivatives attractive targets for drug discovery programs.[3] They have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[3] The strategic functionalization of the benzofuran ring system is a key aspect of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Identification of 6-(Benzyloxy)benzofuran
The precise arrangement of atoms and bonds in 6-(benzyloxy)benzofuran is fundamental to its chemical behavior and interaction with biological systems.
Chemical Structure
The molecule consists of a benzofuran core with a benzyloxy group (-OCH₂C₆H₅) attached to the 6th position of the benzene ring.
SMILES String
The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The canonical SMILES string for 6-(benzyloxy)benzofuran is:
C(C1=CC=CC=C1)OC1=CC2=C(C=CO2)C=C1
This notation unambiguously represents the connectivity of the atoms in the molecule.
Key Molecular Identifiers
A comprehensive identification of 6-(benzyloxy)benzofuran is provided by the following identifiers:
| Property | Value | Source |
| CAS Number | 320350-81-0 | |
| Molecular Formula | C₁₅H₁₂O₂ | |
| Molecular Weight | 224.26 g/mol | |
| InChI Key | MWFQJVIPVPMOKH-UHFFFAOYSA-N |
Synthesis of 6-(Benzyloxy)benzofuran
The preparation of 6-(benzyloxy)benzofuran is most effectively achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][4] This approach involves the reaction of an alkoxide with a primary alkyl halide.[4] In this case, the synthesis proceeds via the benzylation of 6-hydroxybenzofuran.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as a two-step process starting from a suitable precursor to form the 6-hydroxybenzofuran intermediate, followed by the etherification.
Caption: Synthetic pathway to 6-(Benzyloxy)benzofuran.
Experimental Protocol: Williamson Ether Synthesis of 6-(Benzyloxy)benzofuran
This protocol details the synthesis of 6-(benzyloxy)benzofuran from 6-hydroxybenzofuran.
Materials:
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6-Hydroxybenzofuran
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Benzyl bromide (or benzyl chloride)
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Acetone or N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Deprotonation of 6-Hydroxybenzofuran:
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To a solution of 6-hydroxybenzofuran (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base (e.g., K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq).
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Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the corresponding phenoxide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if using a strong base like NaH.
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Addition of Benzyl Halide:
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To the stirred suspension of the phenoxide, add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise at room temperature.
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Reaction:
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Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up:
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and wash successively with water and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
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Purification:
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-(benzyloxy)benzofuran as a pure solid.
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Physicochemical Characterization
The identity and purity of the synthesized 6-(benzyloxy)benzofuran must be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum of 6-(benzyloxy)benzofuran is expected to show characteristic signals for the aromatic protons of both the benzofuran and benzyl moieties, as well as a singlet for the benzylic methylene protons. The protons on the furan ring will appear as distinct doublets.
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¹³C NMR: The carbon NMR spectrum will display resonances for all 15 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment. The carbons of the benzyloxy group and the benzofuran core will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. The electron ionization (EI) mass spectrum of 6-(benzyloxy)benzofuran is expected to show a prominent molecular ion peak (M⁺) at m/z 224. Key fragmentation patterns would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion (m/z 91) and a benzofuranoxy radical.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-(benzyloxy)benzofuran will exhibit characteristic absorption bands corresponding to:
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C-O-C stretching vibrations of the ether linkage.
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Aromatic C-H stretching vibrations.
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Aromatic C=C stretching vibrations.
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C-H bending vibrations.
Applications in Drug Development and Research
The benzofuran scaffold is a cornerstone in the development of new therapeutic agents. The presence of the benzyloxy group in 6-(benzyloxy)benzofuran serves multiple purposes in drug design:
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Scaffold for Further Derivatization: The benzyloxy group can be readily cleaved to reveal the 6-hydroxybenzofuran, which can then be used as a handle for the introduction of other functional groups through various chemical transformations.
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Modulation of Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
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Bioisosteric Replacement: The benzofuran ring can act as a bioisostere for other aromatic systems, such as indoles or benzothiophenes, in known pharmacophores.
The versatility of the 6-(benzyloxy)benzofuran structure makes it a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns targeting a wide range of diseases.
Conclusion
6-(Benzyloxy)benzofuran is a synthetically accessible and versatile molecule with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and an outline of its key physicochemical properties. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with benzofuran derivatives and to facilitate the design and synthesis of novel compounds with desired biological activities and material properties.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
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PubChem. Benzofuran. [Link]
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BYJU'S. Williamson Ether Synthesis. [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules2024 , 29(16), 3698. [Link]
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Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry2023 , 4(4), 41-45. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
